molecular formula C15H21ClN2O B14787373 2-amino-N-[(4-chlorophenyl)methyl]-N-cyclopropyl-3-methylbutanamide

2-amino-N-[(4-chlorophenyl)methyl]-N-cyclopropyl-3-methylbutanamide

Cat. No.: B14787373
M. Wt: 280.79 g/mol
InChI Key: MNJNSWIVZUQIPM-UHFFFAOYSA-N
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Description

2-amino-N-[(4-chlorophenyl)methyl]-N-cyclopropyl-3-methylbutanamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cyclopropyl group, a chlorophenyl group, and an amide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(4-chlorophenyl)methyl]-N-cyclopropyl-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 4-chlorophenylmethylamine intermediate. This can be achieved through the reaction of 4-chlorobenzyl chloride with ammonia or an amine.

    Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be done using cyclopropyl bromide in the presence of a base such as sodium hydride.

    Amidation: The final step is the formation of the amide bond. This can be achieved by reacting the cyclopropylated intermediate with 3-methylbutanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(4-chlorophenyl)methyl]-N-cyclopropyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-amino-N-[(4-chlorophenyl)methyl]-N-cyclopropyl-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(4-chlorophenyl)methyl]-N-cyclopropyl-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity, while the chlorophenyl group can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Shares the chlorophenyl group but differs in the amide linkage and additional pyridine ring.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Contains a similar aromatic structure but with different functional groups.

Uniqueness

2-amino-N-[(4-chlorophenyl)methyl]-N-cyclopropyl-3-methylbutanamide is unique due to its combination of a cyclopropyl group and a chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H21ClN2O

Molecular Weight

280.79 g/mol

IUPAC Name

2-amino-N-[(4-chlorophenyl)methyl]-N-cyclopropyl-3-methylbutanamide

InChI

InChI=1S/C15H21ClN2O/c1-10(2)14(17)15(19)18(13-7-8-13)9-11-3-5-12(16)6-4-11/h3-6,10,13-14H,7-9,17H2,1-2H3

InChI Key

MNJNSWIVZUQIPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC=C(C=C1)Cl)C2CC2)N

Origin of Product

United States

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